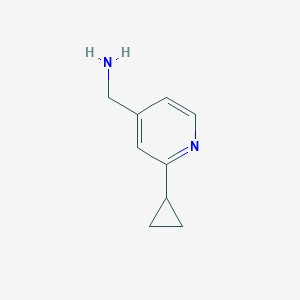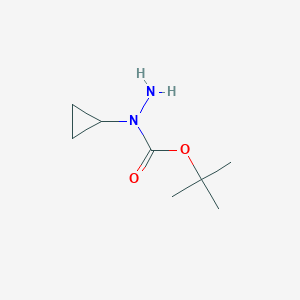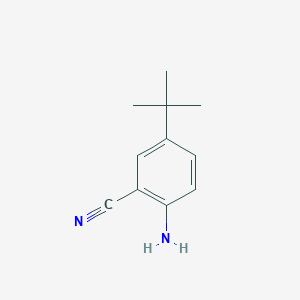![molecular formula C6H13NO3 B1527077 3-ヒドロキシ-2-[(プロパン-2-イル)アミノ]プロパン酸 CAS No. 2076-51-9](/img/structure/B1527077.png)
3-ヒドロキシ-2-[(プロパン-2-イル)アミノ]プロパン酸
説明
3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid is a useful research compound. Its molecular formula is C6H13NO3 and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品開発
3-ヒドロキシ-2-[(プロパン-2-イル)アミノ]プロパン酸: は、アミノ酸や神経伝達物質との構造的類似性から、医薬品開発において可能性を秘めています。 これは、中枢神経系に作用したり、代謝経路に関与したりする可能性のある、より複雑な分子の合成のためのビルディングブロックとして使用できます .
生化学研究
生化学的研究において、この化合物は、酵素-基質相互作用を研究するために、天然に存在するアミノ酸のアナログとして役立ち、酵素の特異性と触媒作用のメカニズムを理解するのに役立ちます.
有機合成
この化合物は、光学活性分子の製造のためのキラル前駆体として、有機合成に利用できます。 そのヒドロキシ基とアミノ基は化学反応の部位を提供し、用途の広い中間体となります .
分析化学
分析化学における標準物質として、3-ヒドロキシ-2-[(プロパン-2-イル)アミノ]プロパン酸は、HPLCやLC-MSなどの機器の校正プロセスで使用でき、生物試料の正確な測定を保証します .
ニュートラシューティカル
この化合物はアミノ酸に似ているため、病気の予防と治療を含む、医療または健康上の利点をもたらすサプリメントであるニュートラシューティカルの開発に利用できる可能性があります.
農業化学
農業において、この化合物は、植物の生育調節剤の新規タイプの開発や、植物の生育と収量を高めるための栄養液の成分として検討することができます.
生化学分析
Biochemical Properties
3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid plays a significant role in biochemical reactions due to its structural properties. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. The hydroxyl group and the amino group in its structure allow it to form hydrogen bonds and ionic interactions with other molecules. These interactions are crucial for enzyme-substrate binding and protein-protein interactions. For instance, 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid can act as a substrate for certain enzymes, leading to the formation of intermediate compounds that participate in metabolic pathways .
Cellular Effects
3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of specific signaling pathways by interacting with receptors or enzymes involved in these pathways. This modulation can lead to changes in gene expression, affecting the production of proteins that regulate cellular functions. Additionally, 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid can impact cellular metabolism by serving as a precursor or intermediate in metabolic reactions .
Molecular Mechanism
The molecular mechanism of 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid involves its binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. This binding can alter the enzyme’s conformation, affecting its catalytic properties. Furthermore, 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid remains stable under normal storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular functions, such as enhanced metabolic activity or improved cell signaling. At high doses, 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular functions changes significantly at specific dosage levels .
Metabolic Pathways
3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. It can participate in amino acid metabolism, serving as a precursor for the synthesis of other amino acids or metabolic intermediates. The compound’s interactions with enzymes can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific cellular compartments or tissues. The distribution of 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid can influence its activity and function in different cellular contexts .
Subcellular Localization
The subcellular localization of 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid is determined by targeting signals or post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments. For example, 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid may be localized to the cytoplasm, nucleus, or mitochondria, where it can participate in distinct biochemical processes .
特性
IUPAC Name |
3-hydroxy-2-(propan-2-ylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-4(2)7-5(3-8)6(9)10/h4-5,7-8H,3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCXFYFHSDUDJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Bromoimidazo[1,5-a]pyridine](/img/structure/B1526994.png)





![7-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1527009.png)
![1-Azaspiro[3.4]octane](/img/structure/B1527010.png)



![Benzyl (2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)carbamate](/img/structure/B1527014.png)
![2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride](/img/structure/B1527015.png)

